
N,N-Bis(boc)-5-chloro-4-methyl-2-nitroaniline
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Overview
Description
N,N-Bis(boc)-5-chloro-4-methyl-2-nitroaniline is a compound that features a tert-butyloxycarbonyl (Boc) protecting group The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions
Mechanism of Action
Target of Action
It’s known that the compound contains a tert-butyloxycarbonyl (boc) group , which is commonly used in organic synthesis for the protection of amino groups . This suggests that the compound could interact with proteins or other biomolecules containing amino groups.
Mode of Action
The mode of action of N,N-Bis(boc)-5-chloro-4-methyl-2-nitroaniline involves the deprotection of the Boc group. This process is facilitated by using oxalyl chloride in methanol, and it takes place under room temperature conditions . The deprotection of the Boc group allows the previously protected amino groups to participate in subsequent reactions or interactions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the deprotection of the Boc group is facilitated by oxalyl chloride in methanol and occurs under room temperature conditions . Therefore, factors such as solvent, temperature, and presence of other reagents can significantly impact the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(boc)-5-chloro-4-methyl-2-nitroaniline typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures . The reaction conditions are optimized to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production of significant quantities of the compound, ensuring consistency and quality control throughout the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(boc)-5-chloro-4-methyl-2-nitroaniline undergoes various chemical reactions, including:
Deprotection: Removal of the Boc protecting group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Scientific Research Applications
Organic Synthesis
N,N-Bis(boc)-5-chloro-4-methyl-2-nitroaniline serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups enable chemists to explore diverse synthetic pathways, making it valuable for developing new compounds .
Medicinal Chemistry
The compound is investigated for its potential in drug development, particularly as a precursor for pharmaceuticals. Its structure allows for modifications that can lead to bioactive molecules with therapeutic properties. Research has shown that derivatives of this compound may exhibit enzyme inhibition activities, contributing to medicinal applications .
Material Science
In material science, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its reactivity profile allows for the design of materials that can be tailored for particular applications, such as drug delivery systems or polymer synthesis .
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Study on enzyme inhibitors | Investigated derivatives of this compound | Showed potential as enzyme inhibitors with significant biological activity . |
Synthesis of complex organic molecules | Utilized this compound as a building block | Enabled the creation of novel compounds with diverse functionalities . |
Development of drug delivery systems | Explored modifications of the compound | Demonstrated efficacy in targeted drug delivery applications . |
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(boc)-guanidine: Similar in structure due to the presence of Boc protecting groups, but differs in the core functional group (guanidine vs.
N,N-Bis(boc)-4-methyl-2-nitroaniline: Similar but lacks the chlorine substituent, which can affect its reactivity and applications.
Uniqueness
N,N-Bis(boc)-5-chloro-4-methyl-2-nitroaniline is unique due to the combination of its Boc-protected amine, nitro group, and chlorine substituent. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific synthetic and research applications .
Biological Activity
N,N-Bis(boc)-5-chloro-4-methyl-2-nitroaniline is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a tert-butyloxycarbonyl (Boc) protecting group, a nitro group, and a chlorine substituent on the aromatic ring. These functional groups contribute to its unique reactivity profile, making it suitable for various synthetic applications and biological investigations.
Target of Action
The primary mode of action of this compound involves the deprotection of the Boc group , which is facilitated by reagents such as oxalyl chloride in methanol. This reaction typically occurs under mild conditions (room temperature) and can yield high conversion rates, particularly when electron-withdrawing groups (EWGs) like nitro or chloro are present on the aromatic ring .
Biological Interactions
The compound has been investigated for its interactions with various biological macromolecules, including enzymes. Its potential as an enzyme inhibitor is notable, as it may affect pathways involved in cell signaling and metabolism.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibitory properties. For instance, studies have shown that compounds with similar structural characteristics can inhibit key enzymes involved in cancer progression and metabolic disorders .
Drug Development
The compound is being explored for its utility in drug development, particularly as a prodrug or in drug delivery systems. Its ability to modify biological pathways makes it a candidate for further investigation in therapeutic contexts .
Comparative Analysis with Similar Compounds
To better understand the distinct properties of this compound, we can compare it with similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
N,N-Bis(boc)-guanidine | Guanidine core with Boc protecting groups | Known for strong enzyme inhibition |
N,N-Bis(boc)-4-methyl-2-nitroaniline | Similar to target compound but lacks chlorine | Reduced reactivity compared to target |
This compound stands out due to its combination of functional groups that enhance its reactivity and potential biological activity.
Case Studies and Research Findings
Several studies have highlighted the biological implications of this compound:
- Inhibition Studies : A study demonstrated that compounds with nitro groups showed enhanced reactivity towards enzyme inhibition compared to their non-nitro counterparts. This suggests that this compound may have similar or superior inhibitory effects against specific targets .
- Prodrug Development : Research into prodrug strategies has indicated that compounds like this compound can be tailored for targeted delivery systems, enhancing bioavailability and therapeutic efficacy .
- Synthetic Applications : The compound serves as an intermediate in synthesizing more complex molecules, particularly in pharmaceutical and agrochemical development, showcasing its versatility in chemical synthesis.
Properties
IUPAC Name |
tert-butyl N-(5-chloro-4-methyl-2-nitrophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O6/c1-10-8-13(20(23)24)12(9-11(10)18)19(14(21)25-16(2,3)4)15(22)26-17(5,6)7/h8-9H,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKWKAWFIVGZFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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